N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide
Description
The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide features a benzofuran core substituted with a 3-chloro-4-methoxyphenyl carbonyl group and an acetamide side chain bearing a 2,3-dimethylphenoxy moiety.
Properties
Molecular Formula |
C26H22ClNO5 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C26H22ClNO5/c1-15-7-6-10-20(16(15)2)32-14-23(29)28-24-18-8-4-5-9-21(18)33-26(24)25(30)17-11-12-22(31-3)19(27)13-17/h4-13H,14H2,1-3H3,(H,28,29) |
InChI Key |
YSOQKZHKOPXGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl compound, followed by its attachment to the benzofuran ring through a carbonylation reaction.
Attachment of the Dimethylphenoxy Acetamide Moiety: The final step involves the reaction of the intermediate compound with 2-(2,3-dimethylphenoxy)acetamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzofuran, phenoxy, and acetamide groups. Key comparisons include:
*Estimated based on structural analogs.
Key Observations:
- Polar Surface Area (PSA) : The methoxy and carbonyl groups contribute to PSA (~140 Ų estimated), aligning with Veber’s threshold for oral bioavailability in rats (<140 Ų) .
- Rotatable Bonds : The benzofuran-acetamide linkage introduces ~8–10 rotatable bonds, nearing Veber’s limit (≤10), which may reduce bioavailability .
Metabolic Stability and Toxicity
- Metabolism : Trifluoromethyl groups (as in EP3348550A1) resist oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation, requiring further study .
- Toxicity: Limited data exist for the target compound, but chlorinated analogs (e.g., BH31613) often show moderate toxicity profiles .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran core, a chloro-methoxyphenyl group, and a dimethylphenoxy acetamide moiety. Its molecular formula is , with a molecular weight of approximately 470.3 g/mol. The structural complexity of this compound enables diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Mechanistically, it may inhibit specific enzymes or receptors involved in inflammatory pathways and cancer progression. For instance, studies have shown that the compound can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of the compound against various cancer cell lines (e.g., MCF-7 for breast cancer), it was observed that treatment led to significant reductions in cell viability. The study utilized MTT assays to quantify cell proliferation post-treatment, demonstrating the compound's potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following administration of the compound, suggesting its potential for therapeutic use in inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses and cancer cell proliferation.
- Receptor Modulation : It is believed to modulate receptor activity linked to apoptosis and cell survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
